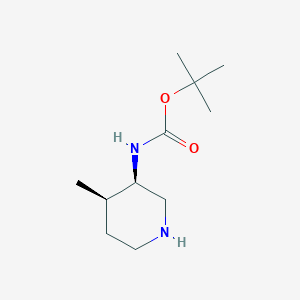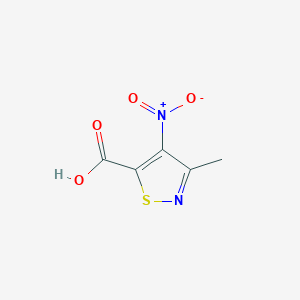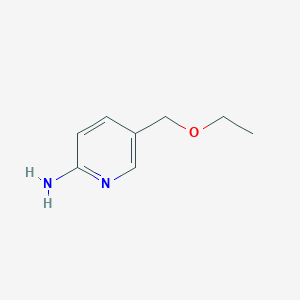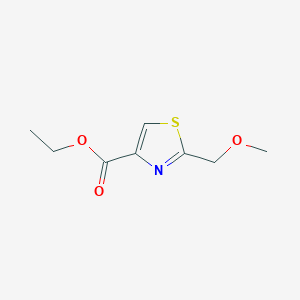![molecular formula C13H15N3O4 B1391420 Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate CAS No. 1031651-61-2](/img/structure/B1391420.png)
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate
概要
説明
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrido[3,4-b]pyrazine core, which is fused with an ethoxy and oxo group, making it a unique and interesting molecule for scientific research.
科学的研究の応用
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridines family are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
将来の方向性
生化学分析
Biochemical Properties
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, it may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Furthermore, it may impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity and influencing cellular processes.
準備方法
The synthesis of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst . This reaction is typically carried out at room temperature in ethanol, providing the desired product with moderate to good yields. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
類似化合物との比較
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the ethoxy and oxo groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMRDBRRMZDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)



![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)


![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)


